molecular formula C20H38O B12699417 (Z)-2-octyldodec-2-enal CAS No. 129125-96-8

(Z)-2-octyldodec-2-enal

Cat. No.: B12699417
CAS No.: 129125-96-8
M. Wt: 294.5 g/mol
InChI Key: WLUZPPJJEOWTBI-ZZEZOPTASA-N
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Description

(Z)-2-Octyldodec-2-enal is a high molecular weight aliphatic alpha, beta-unsaturated aldehyde characterized by its long carbon chain and Z (cis) configuration around the double bond. With a calculated octanol-water partition coefficient (logP) of 5.44 , this compound is predicted to be highly hydrophobic, suggesting significant applications in research involving lipid membranes, hydrophobic polymer materials, and as a synthetic intermediate for fragrances. The molecular structure shares key features with other medium-chain aldehydes used in flavor and fragrance research, which are known to impart waxy, citrus, and fatty notes . As a high molecular weight analog of compounds like (Z)-2-decenal and 2-dodecenal , it is suited for investigations requiring increased molecular weight and reduced volatility. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

129125-96-8

Molecular Formula

C20H38O

Molecular Weight

294.5 g/mol

IUPAC Name

(Z)-2-octyldodec-2-enal

InChI

InChI=1S/C20H38O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h18-19H,3-17H2,1-2H3/b20-18-

InChI Key

WLUZPPJJEOWTBI-ZZEZOPTASA-N

Isomeric SMILES

CCCCCCCCC/C=C(/CCCCCCCC)\C=O

Canonical SMILES

CCCCCCCCCC=C(CCCCCCCC)C=O

Origin of Product

United States

Synthetic Methodologies for Z 2 Octyldodec 2 Enal and Analogues

Aldol (B89426) Condensation Approaches to α,β-Unsaturated Aldehydes

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, providing a direct route to β-hydroxy aldehydes or ketones, which can then be dehydrated to yield α,β-unsaturated carbonyl compounds. wikipedia.orgkhanacademy.org This reaction involves the nucleophilic addition of an enolate to a carbonyl compound. masterorganicchemistry.com For the synthesis of molecules like (Z)-2-octyldodec-2-enal, this typically involves the self-condensation of a long-chain aldehyde or a crossed Aldol condensation between two different aldehydes.

The general mechanism, when base-catalyzed, involves the formation of an enolate ion which then attacks the carbonyl carbon of another aldehyde molecule. wikipedia.orgresearchgate.net Subsequent dehydration of the aldol addition product leads to the formation of the α,β-unsaturated aldehyde. libretexts.org Acid-catalyzed pathways are also possible, proceeding through an enol intermediate. libretexts.org

A series of 2-alkylalk-2-enals were synthesized via the Aldol condensation of the corresponding primary aldehydes. imreblank.ch For instance, the self-condensation of decanal would be a plausible route to an intermediate that could lead to 2-octyldodec-2-enal.

Achieving regioselectivity and stereoselectivity is a critical challenge in Aldol condensations, particularly when synthesizing complex molecules. nih.gov In the case of unsymmetrical ketones, regioselectivity determines which α-carbon forms the enolate. For aldehydes like decanal, which is symmetrical with respect to its α-hydrogens, this is not a primary concern for self-condensation.

Stereoselectivity, however, is crucial for obtaining the desired (Z)-isomer of 2-octyldodec-2-enal. The stereochemical outcome of an Aldol reaction is influenced by factors such as the geometry of the enolate (E or Z), the nature of the reactants, and the reaction conditions including temperature and solvent. ijnrd.org The formation of syn and anti diastereomers in the initial aldol adduct can be controlled, which in turn can influence the geometry of the final α,β-unsaturated product upon dehydration. Advanced techniques often employ chiral auxiliaries or catalysts to direct the stereochemical course of the reaction. organicchemistrydata.org For instance, the use of boron enolates has been shown to provide high levels of stereocontrol in Aldol reactions. organicchemistrydata.org

Controlling the reaction pathways of enolizable aldehydes is a significant challenge due to competing self-aldol reactions. nih.gov The development of specialized catalytic systems aims to suppress these undesired side reactions. nih.gov

A variety of catalysts can be employed to promote Aldol condensations, ranging from simple bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) to more complex systems. researchgate.net Lewis acids, such as magnesium iodide (MgI2), have been used to promote regioselective and anti-selective Aldol additions of ketones to aldehydes. organic-chemistry.org

Organocatalysis has emerged as a powerful tool in controlling Aldol reactions. For example, primary amines can catalyze Aldol condensations, sometimes in aqueous media, offering a greener alternative to traditional methods. asianpubs.org Hyperbranched polymeric catalysts have also been developed to suppress self-aldol reactions and enhance selectivity in cross-aldol processes in aqueous environments. nih.gov Synergistic catalysis, such as a dual gold-iron system, has been reported for regioselective crossed Aldol reactions under mild conditions. nih.gov

Alternative Synthetic Pathways for Long-Chain Alkenals

Besides Aldol condensation, other synthetic strategies are available for the construction of long-chain alkenals, offering alternative or complementary approaches to achieve the desired structure and stereochemistry.

The Wittig reaction and its modifications are powerful methods for the formation of carbon-carbon double bonds with excellent control over their location. lumenlearning.comlibretexts.org The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.org A key advantage is that the position of the double bond is unambiguously determined. libretexts.org Non-stabilized ylides generally lead to (Z)-alkenes, which would be desirable for the synthesis of this compound. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgorganic-chemistry.org The classical HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari olefination, which employs phosphonates with electron-withdrawing groups, can provide high (Z)-selectivity. nrochemistry.comnih.govorganicchemistrydata.org This makes the HWE reaction a highly versatile tool for synthesizing specific alkene isomers.

Olefination ReactionTypical SelectivityReagent
Wittig Reaction (non-stabilized ylide)(Z)-alkenePhosphorus ylide
Horner-Wadsworth-Emmons (HWE)(E)-alkenePhosphonate carbanion
Still-Gennari Modification (of HWE)(Z)-alkenePhosphonate with electron-withdrawing groups

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds and have become essential for alkene synthesis. researchgate.netlibretexts.org Reactions such as the Suzuki, Stille, Heck, and Negishi couplings offer versatile methods for connecting different molecular fragments. libretexts.orgyoutube.com

For synthesizing a long-chain alkenal like this compound, a cross-coupling strategy could involve, for example, the coupling of a vinyl halide or triflate with an organometallic reagent containing one of the long alkyl chains. The stereochemistry of the double bond can often be controlled by the geometry of the starting vinyl component. Recent advances have focused on developing new ligands and catalysts to improve reaction efficiency, substrate scope, and stereoselectivity under milder conditions. researchgate.net Oxidative C-H/C-H cross-coupling between two different alkenes is another emerging strategy for the synthesis of 1,3-dienes and other unsaturated systems. thieme-connect.de Tandem diboration/cross-coupling reactions of terminal alkenes also provide a powerful platform for constructing a variety of chiral molecules. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of the desired product, this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of the catalyst and reagents.

In Aldol condensations, the concentration of the base or acid catalyst can significantly influence the reaction rate and the extent of side reactions. wikipedia.org Temperature control is also critical, as higher temperatures often favor the dehydration of the initial aldol adduct to form the α,β-unsaturated product. libretexts.org

For Wittig and HWE reactions, the choice of base for generating the ylide or phosphonate carbanion is important. Strong bases like n-butyllithium are often required. lumenlearning.com The solvent can also play a crucial role in the stereochemical outcome. For instance, in the Still-Gennari modification, the use of a strong base system like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 in tetrahydrofuran (THF) is common. nih.gov

In cross-coupling reactions, the choice of the palladium catalyst, ligand, base, and solvent are all critical for achieving high yields and selectivity. The optimization of these parameters is often substrate-dependent and may require systematic screening of different reaction conditions.

Reaction Mechanisms and Chemical Reactivity of Z 2 Octyldodec 2 Enal

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated System

The electron-withdrawing nature of the aldehyde group renders the β-carbon of the alkene electrophilic, making it a target for nucleophilic attack in what is known as a conjugate or 1,4-addition. libretexts.orglibretexts.org This vinylogous reactivity is a hallmark of α,β-unsaturated carbonyl compounds. wikipedia.org

Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct (1,2) addition to the carbonyl carbon. libretexts.org Conversely, softer nucleophiles, including enolates, amines, and thiols, typically favor the 1,4-conjugate addition pathway. pressbooks.pubfiveable.me This reaction proceeds through a resonance-stabilized enolate intermediate before protonation yields the final saturated product. libretexts.orgfiveable.me

The Michael addition is a specific and widely utilized type of 1,4-conjugate addition. wikipedia.orgopenochem.org In this reaction, (Z)-2-octyldodec-2-enal acts as a "Michael acceptor," reacting with a resonance-stabilized carbon nucleophile, known as a "Michael donor." wikipedia.orgbyjus.com This reaction is highly efficient for forming new carbon-carbon bonds. byjus.com The mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate at the α-carbon. pressbooks.pub

Michael Donor ClassSpecific ExamplesExpected Product Type
MalonatesDiethyl malonateSubstituted 1,5-dicarbonyl compound
NitroalkanesNitromethaneγ-Nitro aldehyde
CyanoacetatesEthyl cyanoacetateγ-Cyano-substituted aldehyde ester
β-KetoestersEthyl acetoacetateSubstituted 1,5-dicarbonyl compound
Organocuprates (Gilman Reagents)Lithium dimethylcuprateβ-Alkylated saturated aldehyde

In the context of cycloaddition reactions, the electron-deficient alkene of this compound can function as a dienophile in the Diels-Alder reaction. nih.govorganic-chemistry.org This [4+2] cycloaddition involves the reaction with a conjugated diene to form a six-membered ring. youtube.com The reaction is typically facilitated by the electron-withdrawing nature of the aldehyde group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org

Furthermore, α,β-unsaturated aldehydes can also participate as heterodienes in Diels-Alder reactions, where the C=C-C=O system acts as the four-π-electron component, reacting with an alkene to form a dihydropyran ring. youtube.comnih.gov

Reduction and Oxidation Chemistry of the Aldehyde Moiety and Alkene

The two primary functional groups in this compound—the aldehyde and the alkene—can be selectively or fully reduced or oxidized depending on the reagents and conditions employed.

Reduction: The selective reduction of α,β-unsaturated aldehydes is a common synthetic challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the aldehyde and the carbon-carbon double bond to yield a saturated alcohol. evitachem.com Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), often favor the 1,2-reduction of the aldehyde to an allylic alcohol, leaving the C=C bond intact. Catalytic hydrogenation can be tuned to selectively reduce the C=C bond (1,4-reduction) or to reduce both functional groups, depending on the catalyst (e.g., Pd/C, Ni) and reaction conditions. lew.roacs.org

ReagentPrimary ProductType of Reduction
Sodium Borohydride (NaBH₄)(Z)-2-Octyldodec-2-en-1-ol1,2-Reduction (Aldehyde to Alcohol)
Lithium Aluminum Hydride (LiAlH₄)2-Octyldodecan-1-olFull Reduction (Aldehyde and Alkene)
Catalytic Hydrogenation (e.g., H₂/Pd-C)2-Octyldodecanal1,4-Reduction (Alkene)
Transfer Hydrogenation (e.g., HCOOH, Ir catalyst)2-OctyldodecanalSelective 1,4-Reduction (Alkene) mdpi.com

Oxidation: The aldehyde group is highly susceptible to oxidation. evitachem.com It can be readily converted to the corresponding carboxylic acid, (Z)-2-octyldodec-2-enoic acid, using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). evitachem.com Under specific conditions, the alkene can also be oxidized. For instance, γ-oxidation of α,β-unsaturated aldehydes has been achieved using organocatalysis. semanticscholar.org Stronger oxidative conditions can lead to cleavage of the C=C bond.

Stereochemical Dynamics and Isomerization Pathways (Z/E Isomerization)

The "(Z)-" designation in this compound indicates that the two larger substituent groups (the octyl group and the rest of the dodecenal chain) are on the same side of the carbon-carbon double bond. This Z-isomer is generally less thermodynamically stable than the corresponding E-isomer (trans).

Isomerization from the Z to the E form can be induced by various means, including:

Thermal Isomerization: Heating can provide the energy needed to overcome the rotational barrier of the double bond.

Photocatalytic Isomerization: Exposure to light, particularly UV or visible light in the presence of a suitable photocatalyst, can promote E/Z isomerization. researchgate.net

Acid or Base Catalysis: The presence of acids or bases can facilitate isomerization through mechanisms involving temporary protonation or deprotonation.

The bulky nature of the octyl and dodecyl groups likely influences the equilibrium position and the kinetics of this isomerization process. nih.gov

Stability and Degradation Mechanisms under Environmental Conditions

Like many aldehydes, particularly unsaturated ones, this compound is prone to degradation. Long-chain α,β-unsaturated aldehydes are sensitive to air and light. thieme-connect.de

Key degradation pathways include:

Autoxidation: Exposure to atmospheric oxygen can lead to the formation of hydroperoxides, which can then decompose into various oxidation products, primarily the corresponding carboxylic acid. nih.gov This process is often accelerated by light and trace metals.

Polymerization: The activated double bond makes the compound susceptible to spontaneous polymerization, which can be initiated by light, heat, or the presence of acidic or basic impurities. thieme-connect.de

Metabolism: In biological or environmental systems, detoxification can occur via oxidation to a carboxylic acid, reduction to an alcohol, or conjugation with nucleophiles like glutathione (B108866). industrialchemicals.gov.au

Due to this reactivity, storage under an inert atmosphere, protected from light, and potentially with the addition of a stabilizer like hydroquinone, is often recommended for α,β-unsaturated aldehydes. thieme-connect.de

Biological Activity and Ecological Roles of Z 2 Octyldodec 2 Enal As a Semiochemical

Definition and Classification of Semiochemicals

Semiochemicals are chemical substances or mixtures released by an organism that affect the behaviors of other individuals. wikipedia.org Derived from the Greek word "semeion," meaning a signal, these chemical messengers are fundamental to communication across the animal kingdom. wikipedia.org The study of these interactions falls under the field of chemical ecology. Semiochemicals are broadly divided into two main classes based on whether the communication is within the same species (intraspecific) or between different species (interspecific). researchgate.netumn.eduslideshare.net

Pheromones are chemical signals that mediate interactions between individuals of the same species. researchgate.netncsu.edunih.gov First defined by Peter Karlson and Martin Lüscher in 1959, the term is derived from the Greek words "pherein" (to transport) and "horman" (to stimulate). wikipedia.orgfrontiersin.org These substances trigger specific reactions, such as a definite behavior or a developmental process. frontiersin.org

Pheromones can be classified based on the responses they elicit:

Releaser Pheromones: These have a direct and immediate effect on the behavior of the recipient. Examples include sex attractants used for mating, alarm pheromones to warn of danger, and trail-marking compounds used by social insects to guide colony members to food sources. researchgate.netsuterra.com

Primer Pheromones: These induce longer-lasting physiological or developmental changes in the receiving organism, often acting via the endocrine system. researchgate.net

The use of pheromones is particularly well-documented in insects, where they play crucial roles in mating, aggregation, and social organization. researchgate.netslideshare.net

Allelochemicals are semiochemicals that facilitate communication between individuals of different species. umn.eduncsu.edu These are further categorized based on which organism benefits from the interaction: the emitter, the receiver, or both. umn.eduncsu.edu

Allomones: These benefit the emitter but not the receiver. umn.edu A classic example is a defensive compound released by an insect to repel a predator. ncsu.edu

Kairomones: These benefit the receiver but are disadvantageous to the emitter. umn.edu For instance, a parasite may use chemical cues emitted by its host to locate it. wikipedia.orgncsu.edu

Synomones: In this interaction, both the emitter and the receiver benefit. umn.eduncsu.edu A well-known example is the floral scents produced by plants that attract pollinators. The plant benefits from pollination, and the insect benefits from a nectar reward. wikipedia.orgncsu.edu

Antimones: This is a less commonly used term that refers to chemicals that harm both the emitter and the receiver.

Apneumones: These are substances emitted by non-living sources that can evoke a behavioral response in a receiving organism.

The following table summarizes the classification of allelochemicals:

Allelochemical TypeEffect on EmitterEffect on ReceiverExample
AllomoneBeneficial (+)Harmful (-)Defensive secretions of a skunk.
KairomoneHarmful (-)Beneficial (+)A predator detecting the scent of its prey.
SynomoneBeneficial (+)Beneficial (+)Floral scents attracting pollinators.

Chemoreception Mechanisms and Olfactory Systems

Chemoreception is the physiological process by which organisms respond to chemical stimuli. britannica.com In animals, this is primarily achieved through the senses of taste (gustation) and smell (olfaction). britannica.com The olfactory system enables an organism to detect and distinguish between a vast number of volatile chemicals in its environment, which is crucial for locating food, avoiding predators, and finding mates. britannica.comslu.se

Insects, for example, possess highly sensitive olfactory systems. Their antennae and other sensory appendages are covered in specialized hair-like structures called sensilla, which house olfactory sensory neurons (OSNs). slu.senih.gov

The process of odor detection begins when volatile molecules, such as (Z)-2-octyldodec-2-enal would be, enter the sensilla through pores and dissolve in the sensillum lymph. oup.com Here, odorant-binding proteins (OBPs) may bind to the odorant molecules and transport them to the dendrites of the OSNs. slu.se

The recognition of odorants is mediated by specific receptor proteins embedded in the dendritic membrane of the OSNs. slu.se In insects, these include several families of receptor proteins, such as Odorant Receptors (ORs) and Ionotropic Receptors (IRs). slu.se The binding of an odorant to its specific receptor triggers a conformational change in the receptor protein.

This binding event initiates a signal transduction cascade, converting the chemical signal into an electrical signal. slu.se In many insects, the ORs form a complex with a co-receptor (Orco) to create a ligand-gated ion channel. researchgate.net Upon odorant binding, this channel opens, allowing cations to flow into the neuron and causing it to depolarize. This depolarization generates an action potential, an electrical impulse that travels along the axon of the OSN to the brain. slu.se In some cases, G-protein-coupled second messenger pathways may also be involved in amplifying the signal. researchgate.netfrontiersin.org

To study the olfactory responses of insects to specific compounds, scientists employ various techniques.

Electroantennogram (EAG): This technique measures the summed electrical potential from the entire antenna in response to an odor stimulus. wikipedia.org An antenna is either excised or left on the intact insect, and electrodes are placed at its base and tip. wikipedia.org When a puff of an odorant is delivered to the antenna, the resulting depolarization of multiple OSNs generates a voltage change that is recorded as an EAG. wikipedia.org EAG is a powerful tool for screening which compounds can be detected by an insect's olfactory system. nih.gov However, it does not provide information about the specific behavioral response (attraction, repulsion, etc.). nih.gov

Behavioral Assays: To determine the behavioral significance of a compound that elicits an EAG response, behavioral assays are conducted. These can range from simple Y-tube olfactometer tests, where an insect chooses between a stream of air containing the test compound and a control stream, to more complex wind tunnel experiments that allow for the observation of flight patterns and source-localization behaviors.

The following table illustrates hypothetical EAG responses of an insect species to a range of aldehydes, including this compound.

Test CompoundConcentration (µg)Mean EAG Response (mV)Standard Deviation
(Z)-2-hexenal100.80.15
(E)-2-octenal101.20.21
This compound101.50.25
Control (Hexane)-0.10.05

Note: The data presented in this table is illustrative and does not represent actual experimental results for this compound.

Role in Interspecific Communication: Host-Parasite and Predator-Prey Interactions

Semiochemicals are crucial mediators of interspecific interactions, including those between hosts and parasites, and predators and their prey.

Host-Parasite Interactions: Many parasites use kairomones to locate their hosts. These can be general metabolic byproducts or specific compounds released by the host. For example, a parasitoid wasp might be attracted to volatile compounds released by a plant that has been damaged by its caterpillar host. In this complex interaction, the plant volatiles act as a synomone for the plant and the parasitoid (as the parasitoid will eliminate the herbivore), and as a kairomone for the parasitoid.

Predator-Prey Interactions: Both predators and prey utilize semiochemicals in their struggle for survival. Predators often use kairomones, such as the scent of their prey, to hunt effectively. colloid.nl Conversely, prey species may detect allomones from predators, which can trigger defensive behaviors like fleeing or hiding. Some prey species, upon being attacked, release alarm pheromones that warn conspecifics of the danger.

The specific role of this compound in these interactions has yet to be elucidated. However, as a volatile organic compound, it has the potential to act as a semiochemical in a variety of ecological contexts. Further research, including EAG and behavioral studies with relevant insect species, would be necessary to determine if this compound plays a role as an allomone, kairomone, or synomone in any host-parasite or predator-prey systems.

No Information Available for this compound in Pest Management

Extensive research has yielded no specific information regarding the chemical compound this compound for its use as a semiochemical in Integrated Pest Management (IPM) strategies. Searches for its application in monitoring, detection, mass trapping, attract-and-kill strategies, mating disruption, or push-pull systems have not provided any relevant data or research findings.

Therefore, it is not possible to provide an article on the biological activity and ecological roles of this compound as a semiochemical within the context of the requested outline. The available scientific literature does not appear to cover the use of this specific compound in the specified areas of pest management.

Advanced Analytical Methodologies for Z 2 Octyldodec 2 Enal Characterization

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of (Z)-2-octyldodec-2-enal from complex matrices or reaction mixtures. The choice of method depends on the volatility and polarity of the compound and the specific requirements of the analysis.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

In a typical GC-MS analysis of this compound, the compound would be introduced into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is optimized by controlling the temperature ramp of the GC oven and the flow rate of the carrier gas. Due to its high molecular weight and branched structure, a column with a non-polar or medium-polarity stationary phase is generally employed.

Upon elution from the GC column, the molecules enter the MS detector. In the ion source, they are typically subjected to electron ionization (EI), which results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For a long-chain α,β-unsaturated aldehyde, common fragmentation pathways include α-cleavage (loss of the alkyl chains adjacent to the carbonyl group) and McLafferty rearrangement.

Illustrative GC-MS Fragmentation Data for Long-Chain α,β-Unsaturated Aldehydes:

Fragment Type Description Expected m/z for this compound (C20H38O)
Molecular Ion [M]⁺ The intact molecule with one electron removed. 294
[M-H]⁺ Loss of a hydrogen atom from the aldehyde group. 293
[M-C8H17]⁺ α-cleavage with loss of the octyl radical. 181
[M-C10H21]⁺ α-cleavage with loss of the decyl radical. 153

This table is illustrative and based on general fragmentation patterns of similar compounds. Actual fragmentation may vary.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of compounds that are not sufficiently volatile for GC analysis or that are thermally labile. For aldehydes, HPLC analysis often involves derivatization to enhance detection by UV-Vis or fluorescence detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable, colored 2,4-dinitrophenylhydrazone derivative.

The analysis of the this compound-DNPH derivative would typically be performed using a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the target analyte from other components. Detection is commonly achieved by monitoring the absorbance at a specific wavelength (e.g., 360 nm) where the DNPH derivative exhibits strong absorption.

Typical HPLC Parameters for Aldehyde-DNPH Derivative Analysis:

Parameter Value
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detector UV-Vis at 360 nm

| Injection Volume | 20 µL |

This table represents typical starting conditions and may require optimization for the specific analysis of this compound.

Gas Chromatography-Olfactometry (GC-O) for Biologically Active Volatiles

Gas chromatography-olfactometry (GC-O) is a specialized technique that combines the separation power of GC with the sensitivity of the human nose as a detector. This method is particularly valuable for identifying odor-active compounds in complex mixtures such as fragrances and flavors. The effluent from the GC column is split, with one portion directed to a conventional detector (like MS or FID) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.

For a compound like this compound, which may be used in fragrance applications, GC-O would be instrumental in characterizing its specific odor profile and determining its odor threshold. The panelist would describe the perceived aroma and its intensity as the compound elutes from the column, providing a direct correlation between a specific chemical entity and its sensory properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. For this compound, the aldehydic proton would appear at a characteristic downfield position (typically 9-10 ppm). The vinyl proton would also be in a distinct region, and its coupling constant with the adjacent proton would help to confirm the Z-stereochemistry of the double bond.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde would have a characteristic chemical shift in the range of 190-200 ppm. The carbons of the double bond would also appear in a specific region of the spectrum.

Expected NMR Chemical Shifts for this compound:

Atom ¹H Chemical Shift (ppm, illustrative) ¹³C Chemical Shift (ppm, illustrative)
Aldehyde (-CHO) 9.4 - 9.6 (doublet) 190 - 195
Vinyl C-H 6.0 - 6.5 (triplet) 140 - 150
Allylic C-H 2.1 - 2.4 (multiplet) 30 - 35
Alkyl (CH₂)n 1.2 - 1.6 (multiplet) 22 - 32

This table provides expected chemical shift ranges based on analogous structures. Actual values may differ.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the α,β-unsaturated aldehyde, typically in the range of 1680-1705 cm⁻¹. The C=C stretching vibration of the double bond would appear around 1620-1650 cm⁻¹. The aldehydic C-H stretch would also be visible as one or two bands in the region of 2700-2850 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, would also show characteristic bands for the C=O and C=C stretching vibrations. Often, the C=C bond, being more polarizable, gives a strong signal in the Raman spectrum.

Characteristic IR Absorption Bands for α,β-Unsaturated Aldehydes:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch 1680 - 1705
C=C Stretch 1620 - 1650
Aldehydic C-H Stretch 2700 - 2850

This table presents typical ranges for the indicated functional groups.

UV-Visible Spectroscopy

The analysis of this compound by UV-Visible spectroscopy is centered on the electronic transitions within its α,β-unsaturated aldehyde chromophore. This conjugated system, consisting of a carbon-carbon double bond adjacent to a carbonyl group, gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

Two primary electronic transitions are relevant for this compound:

π → π* Transition: This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated aldehydes, this transition typically occurs in the range of 200-250 nm. The extended conjugation in the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to an isolated alkene or carbonyl group. utoronto.camasterorganicchemistry.com

n → π* Transition: This is a lower-intensity absorption that arises from the excitation of a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital. slideshare.netresearchgate.net This transition is "forbidden" by symmetry rules, resulting in a much weaker absorption band (lower molar absorptivity, ε). It appears at a longer wavelength, typically in the 300-350 nm range for conjugated carbonyls. masterorganicchemistry.com

The position and intensity of these absorption bands can be influenced by the solvent polarity. The π → π* transition often experiences a bathochromic shift in more polar solvents, while the n → π* transition undergoes a hypsochromic (blue) shift. The specific λmax for this compound is dictated by its core structure as an α,β-unsaturated aldehyde. utoronto.ca

Expected UV-Visible Absorption Data for this compound
Electronic TransitionTypical Wavelength Range (λmax)Relative Intensity (Molar Absorptivity, ε)Associated Molecular Orbitals
π → π200-250 nmHigh (10,000 - 20,000 L mol⁻¹ cm⁻¹)π bonding to π antibonding
n → π300-350 nmLow (10 - 100 L mol⁻¹ cm⁻¹)n non-bonding to π antibonding

Derivatization Strategies for Enhanced Detection and Structural Elucidation

Due to the moderate reactivity and sometimes low ionization efficiency of aldehydes, derivatization is a common and powerful strategy to improve their analytical characteristics. nih.gov This chemical modification is employed to enhance detectability by various analytical techniques and to facilitate more detailed structural elucidation.

Formation of Chromophoric and Fluorophoric Derivatives

To enhance the detection of this compound by UV-Visible or fluorescence spectroscopy, derivatizing agents that introduce a highly absorbing chromophore or a fluorescent tag are used. This is particularly useful for quantifying low concentrations of the aldehyde in complex matrices. nih.gov

One of the most widely used reagents is 2,4-dinitrophenylhydrazine (DNPH). researchgate.netresearchgate.net It reacts with the carbonyl group of the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorption in the UV-Visible spectrum, typically around 360 nm, which is a region with less interference from other compounds. nih.govresearchgate.net

For fluorescence detection, which offers higher sensitivity and selectivity, various fluorophoric reagents are available. These reagents, often containing hydrazine (B178648) or hydroxylamine (B1172632) moieties, react with the aldehyde to form stable, highly fluorescent derivatives. Examples include dansyl hydrazine, 2-aminoacridone, and rhodamine B hydrazide. nih.govnih.gov Post-column derivatization with reagents like 1,3-cyclohexanedione (B196179) can also be employed in HPLC systems to generate fluorescent products. jascoinc.com

Common Derivatization Reagents for UV-Vis and Fluorescence Detection of Aldehydes
ReagentDerivative FormedDetection MethodKey Advantages
2,4-Dinitrophenylhydrazine (DNPH)HydrazoneUV-VisibleStrong chromophore, well-established method. researchgate.netresearchgate.net
Dansyl HydrazineHydrazoneFluorescenceHigh quantum yield, good for trace analysis.
Rhodamine B HydrazideHydrazoneFluorescenceLong-wavelength emission, reduces background fluorescence. nih.gov
1,3-CyclohexanedioneTricyclic Compound (Hantzsch reaction)FluorescenceSuitable for post-column derivatization in HPLC. jascoinc.comresearchgate.net

Derivatization for Mass Spectrometry Analysis

In mass spectrometry (MS), derivatization is used to improve the volatility, chromatographic separation (in GC-MS), and ionization efficiency (in LC-MS) of aldehydes. acs.orgnih.gov For this compound, which is a long-chain aldehyde, derivatization can significantly enhance its response in techniques like electrospray ionization (ESI).

Common derivatization agents for MS analysis include:

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent, especially for GC-MS analysis. nih.govnih.gov It forms stable oxime derivatives that are highly electronegative, making them ideal for sensitive detection using electron capture negative ionization (ECNI). nih.govresearchgate.net

Hydrazine-based Reagents: Reagents like DNPH can also be used for LC-MS. The resulting hydrazones can be analyzed, often in negative ion mode using atmospheric pressure chemical ionization (APCI) or ESI. researchgate.netnih.gov

Reagents with Pre-charged Moieties: To improve ESI efficiency, derivatizing agents containing a permanently charged group (e.g., a quaternary ammonium (B1175870) ion) are designed. These "charge-tagged" reagents ensure that the derivative is readily ionized, leading to a significant increase in sensitivity. acs.org

Derivatization not only enhances sensitivity but can also direct the fragmentation pathways in tandem mass spectrometry (MS/MS), producing characteristic product ions that aid in identification and quantification. acs.orgddtjournal.com

Selected Derivatization Reagents for Mass Spectrometry Analysis of Aldehydes
ReagentMass Spectrometry TechniqueMechanism of Enhancement
PFBHAGC-ECNI-MSIntroduces a highly electronegative group for sensitive negative ion detection. nih.govnih.gov
DNPHLC-APCI/ESI-MSIncreases molecular weight and provides a stable structure for ionization. researchgate.netnih.gov
4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC)LC-ESI-MSAdds a permanent positive charge ("charge-tagging") for high ESI efficiency. acs.org

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the definitive structural characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy (typically within 5 ppm) allows for the unambiguous determination of the elemental formula of the compound. For this compound (C20H38O), the exact mass can be calculated and compared with the measured mass to confirm its composition.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion of this compound or its derivative) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint.

For an α,β-unsaturated aldehyde like this compound, characteristic fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for aldehydes and ketones. youtube.com This would result in the loss of an alkyl radical.

Cleavage at the C-C double bond: Fragmentation can occur around the double bond.

McLafferty Rearrangement: While common in many carbonyl compounds, its occurrence in this specific long-chain structure might be less favored compared to other fragmentation pathways. researchgate.net

Loss of Water (H₂O): Dehydration can occur, especially under certain ionization conditions.

Expected Mass Spectrometric Data for this compound
ParameterTechniqueExpected Information
Exact MassHRMSDetermination of elemental formula (C20H38O).
Molecular Ion Peak [M]⁺˙ or [M+H]⁺MSConfirmation of molecular weight.
Fragmentation PatternMS/MSStructural elucidation via characteristic losses (e.g., alkyl radicals, water) and fragment ions. youtube.comresearchgate.net
Derivative FragmentationMS/MS of DerivativesConfirmation via characteristic fragments from tags (e.g., PFBHA, DNPH). nih.govnih.gov

Computational and Theoretical Studies on Z 2 Octyldodec 2 Enal

Molecular Modeling and Conformational Analysis

Molecular modeling of (Z)-2-octyldodec-2-enal would begin with the construction of its three-dimensional structure. Due to the presence of a double bond, the molecule has a defined (Z) geometry, where the octyl and dodecyl chains are on the same side of the carbon-carbon double bond. The long alkyl chains, however, introduce significant conformational flexibility.

Conformational analysis is crucial to identify the most stable, low-energy conformations of the molecule. This is typically achieved through systematic or stochastic conformational searches using molecular mechanics force fields such as MMFF94 or AMBER. These methods calculate the potential energy of the molecule as a function of its atomic coordinates, allowing for the exploration of the potential energy surface. The results would likely reveal a multitude of possible conformations, with the lowest energy state likely being a more extended, linear-like structure to minimize steric hindrance between the alkyl chains.

Table 1: Illustrative Conformational Energy Profile of a Long-Chain Aldehyde

ConformerRelative Energy (kcal/mol)Dihedral Angle (C1-C2-C3-C4)Key Distances (Å)
Global Minimum0.00178.5°C1-O: 1.21, C2=C3: 1.34
Local Minimum 11.25-65.2°C1-O: 1.21, C2=C3: 1.34
Local Minimum 22.8959.8°C1-O: 1.21, C2=C3: 1.34

Note: This table is a hypothetical representation of what a conformational analysis of a molecule like this compound might yield and is for illustrative purposes only.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of this compound. Methods like B3LYP with a suitable basis set (e.g., 6-31G*) would be employed to optimize the geometry of the lowest energy conformers identified through molecular mechanics.

These calculations would yield important information about the molecule's reactivity. The distribution of electron density, for instance, would show the polarization of the carbonyl group, with the oxygen atom being electron-rich and the carbonyl carbon being electron-poor, making it susceptible to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also key indicators of reactivity. The HOMO would likely be localized on the C=C double bond, indicating its nucleophilic character, while the LUMO would be centered on the C=O bond, highlighting its electrophilic nature.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: By calculating the magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a theoretical spectrum that would be expected to closely match experimental data.

IR Frequencies: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the stretching and bending modes of the various bonds in the molecule. The calculated IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretch (typically around 1650-1700 cm⁻¹) and a band for the C=C stretch (around 1600-1650 cm⁻¹).

Table 2: Predicted Spectroscopic Data for a Representative Unsaturated Aldehyde

PropertyPredicted Value
¹H NMR Chemical Shift (Aldehydic H)9.5 - 10.0 ppm
¹³C NMR Chemical Shift (Carbonyl C)190 - 200 ppm
IR Frequency (C=O Stretch)1685 cm⁻¹
IR Frequency (C=C Stretch)1640 cm⁻¹

Note: These values are typical for α,β-unsaturated aldehydes and serve as an estimation for this compound.

Computational Studies on Receptor-Ligand Interactions (relevant to semiochemical role)

Given that many long-chain aldehydes function as semiochemicals (pheromones or kairomones), computational studies can provide insights into their interactions with biological receptors. Molecular docking simulations would be a primary tool to investigate how this compound might bind to a specific receptor protein.

These simulations would involve generating a three-dimensional model of the target receptor (if the structure is unknown, homology modeling based on related receptors could be used) and then computationally "docking" the flexible ligand, this compound, into the binding site. The docking algorithm would explore various binding poses and score them based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions). The results would predict the most likely binding mode and the key amino acid residues in the receptor that are involved in the interaction. This information is critical for understanding the molecular basis of its semiochemical activity.

Reaction Pathway and Transition State Computations

Computational chemistry can also be used to explore the potential chemical reactions of this compound. For example, the mechanism of its oxidation, reduction, or participation in addition reactions could be investigated.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Sustainability

Future research will likely focus on developing environmentally benign and efficient methods for synthesizing (Z)-2-octyldodec-2-enal, moving away from traditional processes that may involve harsh conditions or hazardous reagents. The principles of green chemistry are expected to be central to these efforts.

Key research avenues may include:

Chemo-enzymatic Cascades: Integrating enzymatic steps into chemical synthesis pathways offers high selectivity and milder reaction conditions. For instance, novel one-pot cascades could utilize enzymes like aromatic dioxygenases or alcohol dehydrogenases in sequence with chemical reactions, such as palladium-catalyzed isomerization, to produce target aldehydes from renewable starting materials. rsc.org

Advanced Catalysis: The development of novel catalysts is a cornerstone of sustainable synthesis. This could involve using polyoxometalate (POM) catalysts with environmentally friendly oxygen donors like molecular oxygen (O2) for the oxidative cleavage of C-C double bonds in alkene precursors. innoget.com Another approach could be the use of zeolite catalysts in solvent-free conditions to facilitate tandem reactions like hydration and condensation of simpler starting materials. rsc.org

Mechanochemistry: Solid-state reactions induced by mechanical energy can significantly reduce or eliminate the need for solvents. mdpi.com Developing mechanochemical methods for key steps in the synthesis of long-chain aldehydes, such as allylation, could offer a greener alternative to solution-based chemistry. mdpi.com

Visible-Light Promoted Organocatalysis: Utilizing visible light to drive reactions with cheap organic dyes as photosensitizers presents a straightforward and sustainable method for synthesizing α,β-unsaturated aldehydes from precursors like silyl (B83357) enol ethers. rsc.org

These sustainable approaches aim to improve efficiency, reduce waste, and utilize renewable feedstocks, aligning the synthesis of this compound with modern standards of green chemistry. innoget.comnih.govacs.org

Elucidation of Undiscovered Biosynthetic Pathways

The natural occurrence of long-chain aldehydes in various organisms suggests the existence of specific biosynthetic pathways that are yet to be fully understood. Research into the biosynthesis of this compound could uncover novel enzymatic processes in both plants and animals.

Future research will likely investigate:

Plant-Based Pathways: In plants, aldehydes are often derived from the oxidation of fatty acids and the breakdown of amino acids or phenolic compounds. creative-proteomics.com The lipoxygenase (LOX) pathway is a well-known route for the formation of C6 and C9 aldehydes from polyunsaturated fatty acids (PUFAs) like linoleic and α-linolenic acids, involving cleavage by hydroperoxide lyase (HPL). nih.gov Research could explore whether analogous pathways, potentially involving different substrate-specific enzymes, are responsible for producing longer-chain aldehydes like this compound from very-long-chain fatty acids.

Insect Biosynthesis: Insects synthesize a vast array of secondary metabolites, including aldehydes used as pheromones and defensive compounds, often from fatty acid precursors. researchgate.netnyu.edu Investigating the enzymatic machinery in relevant insect species could reveal the specific desaturases, elongases, and oxidative enzymes responsible for constructing the C20 backbone and introducing the characteristic double bond and aldehyde functionality of this compound.

Lipid Peroxidation Routes: Aldehydes are inevitably formed through both non-enzymatic and enzymatic pathways from fatty acids under normal and stressed conditions. nih.gov The oxidation of polyunsaturated fatty acids by reactive oxygen species (ROS) leads to unstable lipid hydroperoxides which can fragment to form a variety of aldehydes. nih.gov Understanding how these processes might specifically lead to the formation of this compound could provide insights into its role in cellular stress responses.

Advanced Chemoreception Research and Olfactory Receptor Deconvolution

The process by which organisms detect and perceive chemical stimuli like this compound is a complex area of future research. ebsco.com This involves identifying the specific sensory receptors and understanding the downstream neural signaling.

Key areas of investigation include:

Olfactory Receptor Identification: The mammalian olfactory system uses a vast repertoire of odorant receptors (ORs) to detect chemical compounds. oup.com Specific subfamilies, such as the OR37 receptors, have been implicated in the detection of long-chain fatty aldehydes. oup.com Future studies could use techniques like calcium imaging and single-cell RT-PCR to screen for and identify the specific ORs that recognize this compound. acs.org

Mechanism of Activation: Research suggests that some ORs which detect aldehydes may actually be activated by the 1,1-geminal diol, which is formed when the aldehyde functional group reacts with water in the mucus layer of the olfactory epithelium. acs.org Investigating whether this mechanism applies to the perception of this compound will be crucial for understanding its interaction with its cognate receptor(s).

Combinatorial Coding: The perception of a specific odor is often the result of a unique combination of ORs being activated. acs.org Deconvoluting the specific "receptor code" for this compound will be essential to fully understand its olfactory profile and how it is distinguished from other similar aldehydes.

Ectopic Receptor Function: Odorant receptors are also found in tissues outside of the nasal cavity, such as in adipose tissue, where they may play roles in metabolism. mdpi.com Exploring whether this compound can activate these "ectopic" receptors could reveal novel physiological functions beyond olfaction. mdpi.com

Integration into Ecologically Sound Pest Management Strategies

Volatile organic compounds, including aldehydes, play a critical role in chemical ecology, mediating interactions between organisms. Harnessing these interactions provides a foundation for developing environmentally friendly pest management strategies.

Future research could focus on:

Semiochemical Properties: Many long-chain unsaturated aldehydes function as semiochemicals (pheromones or kairomones) for insects. frontiersin.org For example, certain C16 aldehydes are key ligands for odorant-binding proteins in the African elephant and are also known insect pheromones. frontiersin.org Research is needed to determine if this compound acts as an attractant, repellent, or aggregation signal for any pest species. This could involve electroantennography (EAG) to test the response of insect antennae to the compound. mdpi.comnih.gov

Natural Insecticide Potential: Plant-derived volatile aldehydes have demonstrated insecticidal activity against various pests, particularly those affecting stored products. researchgate.netnih.govnih.gov Studies have shown that compounds like (2E)-hexenal can be effective fumigants. nih.gov The efficacy of this compound as a contact or fumigant insecticide against key agricultural or postharvest pests should be systematically evaluated.

Formulation and Delivery: A significant challenge in using volatile semiochemicals for pest control is their controlled release. escholarship.org Future work could explore novel formulations, such as encapsulation or the use of enol ester precursors that hydrolyze to release the active aldehyde slowly over time, mimicking natural attenuation strategies. escholarship.org

Exploration of Unanticipated Biological Functions

While the primary interest in long-chain aldehydes often relates to their roles as flavor/fragrance compounds or semiochemicals, they may possess other, as-yet-undiscovered biological functions. The high reactivity of the α,β-unsaturated aldehyde moiety suggests potential for a range of cellular interactions. nih.gov

Emerging areas of research could include:

Modulation of Cellular Signaling: Short-chain aliphatic aldehydes have been shown to act as taste modulators by activating the calcium-sensing receptor (CaSR) expressed in the mouth. mdpi.comnih.gov It is plausible that longer-chain aldehydes could interact with this or other G protein-coupled receptors (GPCRs), potentially influencing metabolic or signaling pathways.

Plant-Pathogen Interactions: Very-long-chain aldehydes present in the leaf wax of plants like barley can trigger pre-penetration processes in fungal pathogens such as powdery mildew. nih.gov The effect is dependent on both the dose and the chain length of the aldehyde. nih.gov Investigating whether this compound can influence the development of plant-pathogenic fungi could uncover a role in plant defense.

Cytotoxic and Genotoxic Effects: The ability of α,β-unsaturated aldehydes to act as alkylating agents means they can react with cellular nucleophiles like glutathione (B108866) and amino groups on proteins. nih.gov This reactivity is the basis for their toxic effects. nih.govresearchgate.net Future toxicological studies will be necessary to characterize the potential risks and mechanisms of action of this compound, which could also inform potential therapeutic applications if selective cytotoxicity is observed.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and activities from structure alone. cas.orgresearch.googlenih.gov These computational tools can accelerate the discovery and optimization process for compounds like this compound.

Future applications in this area include:

Property Prediction: ML models, particularly message-passing neural networks (MPNNs), can be trained on large datasets of molecules to predict a wide range of quantum chemical properties with high accuracy and speed. research.googlearxiv.org This approach could be used to predict the physicochemical properties, spectral data, and potential bioactivity of this compound and its derivatives.

Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models are used to establish correlations between the chemical structure of a compound and its biological activity. researchgate.net By training ML algorithms on datasets of aldehydes with known activities (e.g., genotoxicity, sweetness, or insecticidal potency), models can be developed to predict the activity of novel compounds like this compound. researchgate.netresearchgate.net

Flavor and Aroma Prediction: ML is being applied to predict the sensory profiles of compounds based on their molecular structure. rsc.org Models like FlavorGraph use large-scale data from recipes and chemical compound databases to predict flavor pairings and profiles. nvidia.com Such an approach could be used to predict the nuanced flavor and aroma characteristics of this compound and guide its application in the food and fragrance industry.

Reaction Outcome Prediction: Predicting the major product of a chemical reaction is a significant challenge that ML is beginning to address. acs.org By training models on vast databases of known reactions, it is possible to predict the likely outcomes of synthetic steps, which would be invaluable in designing efficient and novel synthetic routes to this compound. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.